molecular formula C6H5F3N2OS B2630202 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one CAS No. 1695546-50-9

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2630202
CAS No.: 1695546-50-9
M. Wt: 210.17
InChI Key: BAAXCOUYFDTBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic compound with a thiazole ring. It is known for its unique chemical structure, which includes an amino group, a methyl group, and a trifluoromethyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2-amino-4-methylthiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl ketone group is particularly important for its inhibitory effects, as it can form strong interactions with active sites of enzymes, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2OS/c1-2-3(13-5(10)11-2)4(12)6(7,8)9/h1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAXCOUYFDTBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1695546-50-9
Record name 1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.